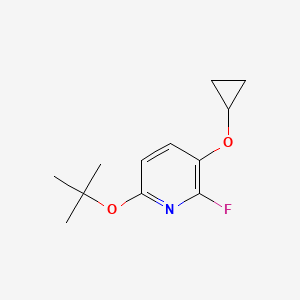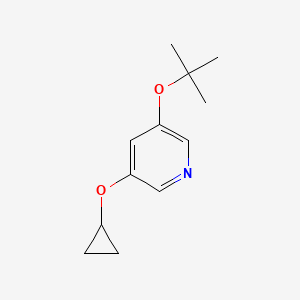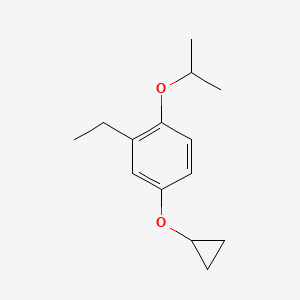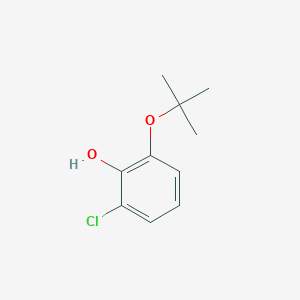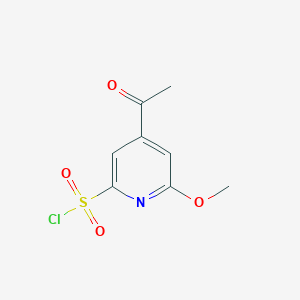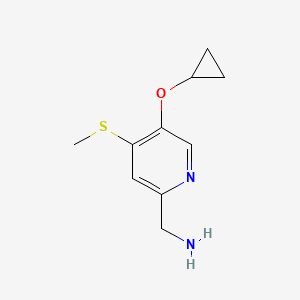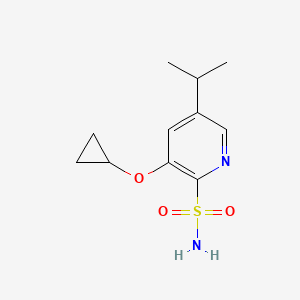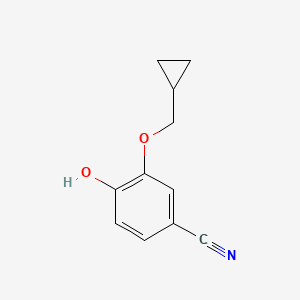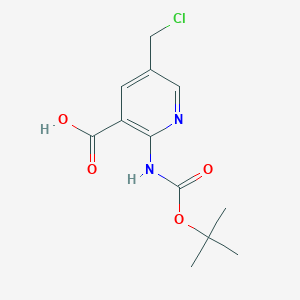
2-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)nicotinic acid is a compound that belongs to the class of nicotinic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a chloromethyl group attached to the nicotinic acid core. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)nicotinic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the chloromethyl group. One common method involves the reaction of 5-chloromethyl nicotinic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)nicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino group.
Coupling Reactions: The amino group can be used in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in the presence of scavengers like water or anisole.
Coupling Reactions: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide synthesis.
Major Products Formed
Substitution Reactions: Various substituted nicotinic acid derivatives.
Deprotection Reactions: 2-Amino-5-(chloromethyl)nicotinic acid.
Coupling Reactions: Peptide derivatives containing the nicotinic acid moiety.
Aplicaciones Científicas De Investigación
2-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of nicotinic acid derivatives.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)nicotinic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor of enzymes, modulating their activity. The presence of the Boc-protected amino group allows for selective reactions, while the chloromethyl group can form covalent bonds with nucleophilic residues in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
2-((tert-Butoxycarbonyl)amino)nicotinic acid: Lacks the chloromethyl group, making it less reactive in substitution reactions.
5-Chloromethyl nicotinic acid: Lacks the Boc-protected amino group, limiting its use in peptide synthesis.
2-Amino-5-(chloromethyl)nicotinic acid: The free amino group makes it more reactive but less selective in certain reactions.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)nicotinic acid is unique due to the combination of the Boc-protected amino group and the chloromethyl group. This dual functionality allows for a wide range of chemical transformations and applications in various fields of research and industry .
Propiedades
Número CAS |
1393572-26-3 |
|---|---|
Fórmula molecular |
C12H15ClN2O4 |
Peso molecular |
286.71 g/mol |
Nombre IUPAC |
5-(chloromethyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(18)15-9-8(10(16)17)4-7(5-13)6-14-9/h4,6H,5H2,1-3H3,(H,16,17)(H,14,15,18) |
Clave InChI |
VQFYGYVYJISPEG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)CCl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


